2-Nitrochrysene: Structural Dynamics, Metabolic Activation, and Mutagenic Profiling
2-Nitrochrysene: Structural Dynamics, Metabolic Activation, and Mutagenic Profiling
Executive Summary
2-Nitrochrysene (CAS: 3989-90-0) is a highly potent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) that serves as a critical model compound in genetic toxicology and drug development screening[1]. As an environmental pollutant and a byproduct of incomplete combustion, its extreme genotoxicity provides invaluable insights into structure-activity relationships (SAR)[2]. This whitepaper explores the physicochemical properties, synthetic methodologies, metabolic activation pathways, and in vitro mutagenicity profiling of 2-nitrochrysene, emphasizing the causality behind its biological reactivity.
Chemical Structure and Physicochemical Properties
The core structure of 2-nitrochrysene consists of a chrysene scaffold—a four-ring fused polycyclic aromatic hydrocarbon—substituted with a nitro group at the C2 position[3]. This specific regiochemistry is the primary driver of its extreme biological activity.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics that dictate the compound's lipophilicity, bioavailability, and reactivity:
| Property | Value | Analytical Significance | Reference |
| Molecular Weight | 273.3 g/mol | Optimal size for cellular membrane permeation. | [4] |
| Molecular Formula | C18H11NO2 | Defines the highly conjugated aromatic system. | [4] |
| XLogP3 (Lipophilicity) | 5.8 | High lipophilicity drives rapid intracellular accumulation. | [4] |
| Topological Polar Surface Area | 45.8 Ų | Low TPSA indicates poor aqueous solubility but high lipid affinity. | [4] |
| Exact Mass | 273.0789 Da | Used for precise HRMS validation during synthesis. | [4] |
Structure-Activity Relationship (SAR): The Longest-Axis Hypothesis
The extreme mutagenicity of 2-nitrochrysene compared to its isomers (such as 6-nitrochrysene) is governed by the spatial orientation of its nitro group. In 2-nitrochrysene, the nitro group aligns along the longest axis of the molecule[1][2]. This coplanar orientation allows for maximum resonance overlap with the aromatic system, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1]. An inverse linear relationship exists between LUMO energy and mutagenicity: a lower LUMO energy makes the nitro group a better electron acceptor, drastically accelerating its enzymatic reduction into DNA-reactive species[1]. Conversely, isomers with nitro groups on the shortest axis are forced into a perpendicular orientation due to steric hindrance, breaking conjugation and rendering them weakly mutagenic[2].
Synthetic Methodology: Carbocation Cyclization
Direct nitration of chrysene often yields a complex mixture of isomers. To isolate 2-nitrochrysene with high regiochemical fidelity, advanced synthetic routes utilizing carbocation chemistry are preferred[5].
Protocol: Synthesis via Styryl-Functionalized Substrates
This protocol leverages charge-repulsion dynamics to force regioselective cyclization.
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Precursor Preparation : Synthesize the styryl-functionalized chrysene precursor (substrate 157) in a dry, inert atmosphere (N2 or Argon) to prevent premature oxidation[5].
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Acid-Promoted Ionization : Dissolve the precursor in a non-nucleophilic solvent and introduce a strong Lewis or Brønsted acid.
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Causality: Protonation of the styryl group occurs regioselectively to form a dication (intermediate 159). This specific regioselectivity maximizes the spatial distance between cationic charges, yielding a highly stable benzylic carbocationic center necessary for ring closure[5].
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Cyclization and Aromatization : Allow the reaction to proceed under controlled temperatures. The stable carbocation undergoes an intramolecular electrophilic aromatic substitution, followed by spontaneous aromatization to form the chrysene core (compound 158)[5].
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Isolation and Self-Validation : Quench the reaction and extract the organic layer. Purify the crude product using high-performance column chromatography (e.g., using a CPSil5 column)[6].
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Validation Check: Confirm the structural integrity and purity of 2-nitrochrysene using High-Resolution Mass Spectrometry (HRMS) and 1H-NMR, ensuring the nitro group is exclusively at the C2 position and free of unreacted dications[6].
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Metabolic Activation Pathways
2-Nitrochrysene is a pro-mutagen; it is inherently inert to DNA until it undergoes enzymatic bioactivation[7]. The mammalian liver (simulated in vitro via the S9 fraction) drives this activation through two distinct, competing pathways.
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The Reductive Pathway (Major) : Nitroreductases reduce the nitro group to an N-hydroxyamino intermediate. Subsequent O-esterification (often via O-acetyltransferases) creates an unstable ester that spontaneously undergoes heterolysis. This yields a highly electrophilic nitrenium ion that covalently binds to guanine or adenine residues, forming bulky DNA adducts[2][7].
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The Oxidative Pathway (Minor) : Cytochrome P450 enzymes oxidize the chrysene ring system, yielding epoxides, diols, and phenols. While less dominant, these oxidized metabolites can also act as reactive electrophiles[7].
Fig 1: Metabolic activation pathways of 2-nitrochrysene leading to DNA adduct formation.
Mutagenicity Profiling: The Ames Test Workflow
To quantify the genotoxicity of 2-nitrochrysene, the standard plate incorporation assay (Ames test) is utilized. 2-Nitrochrysene demonstrates extreme potency, yielding up to hundreds of thousands of revertants per nanomole[6].
Protocol: Ames Plate Incorporation Assay (TA98)
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Culture Preparation : Inoculate Salmonella typhimurium TA98 in nutrient broth and incubate overnight at 37°C to reach ~10^9 cells/mL.
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Metabolic Activation (S9) Mix : Prepare a 10% S9 mix using liver homogenate from Aroclor 1254-induced rats, supplemented with NADP+ and glucose-6-phosphate.
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Test Article Formulation : Dissolve 2-nitrochrysene in dimethyl sulfoxide (DMSO) to create a concentration gradient (e.g., 0.08 ng to 800 ng/plate).
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Assay Assembly : To 2 mL of molten top agar (containing 0.05 mM histidine/biotin) at 45°C, add 100 μL of TA98 culture, 50 μL of S9 mix, and 10 μL of the test article. Vortex gently and overlay onto minimal glucose agar plates[6].
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Incubation & Self-Validation : Incubate at 37°C for 48-72 hours.
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Validation Check: The system must include a negative control (DMSO only) to establish the spontaneous reversion baseline, and a positive control (e.g., 2-aminofluorene) to independently verify S9 metabolic efficacy and bacterial strain susceptibility[6].
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-
Quantification : Count the revertant colonies using an automated colony counter to determine the mutagenic potency (revertants/nmol)[6].
Fig 2: Step-by-step workflow of the Ames plate incorporation assay for mutagenicity profiling.
References
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Chrysene, 2-nitro- | C18H11NO2 | CID 62535 - PubChem. NIH.[Link]
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Selected Nitro- and Nitro-oxy-polycyclic Aromatic Hydrocarbons (EHC 229, 2003). INCHEM.[Link]
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Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. PLOS One.[Link]
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Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate.[Link]
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Novel nitrated derivatives of 5,8-diazabenzo[c]phenanthrene and 9,14-diazadibenz[a,e]acephenanthrylene: new classes of potent mutagenic compounds. Oxford Academic.[Link]
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Contemporary Carbocation Chemistry: Applications in Organic Synthesis. ACS Publications.[Link]
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